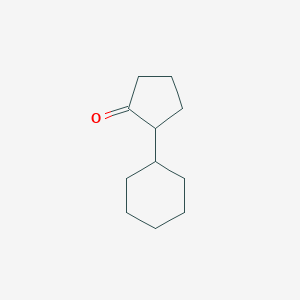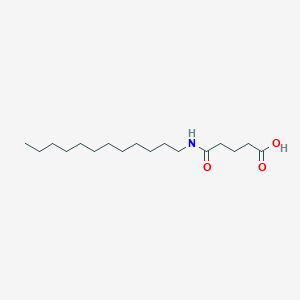
Pentanoic acid, 5-(dodecylamino)-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 5-(dodecylamino)-5-oxo- is an organic compound that belongs to the class of carboxylic acids It is characterized by a pentanoic acid backbone with a dodecylamino group and an oxo group attached to the fifth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(dodecylamino)-5-oxo- typically involves the following steps:
Formation of the Pentanoic Acid Backbone: This can be achieved through the oxidation of pentanol or the hydrolysis of pentanenitrile.
Introduction of the Dodecylamino Group: This step involves the reaction of pentanoic acid with dodecylamine under acidic or basic conditions to form the amide bond.
Oxidation to Introduce the Oxo Group: The final step involves the oxidation of the amide to introduce the oxo group at the fifth carbon position. Common oxidizing agents used include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of pentanoic acid, 5-(dodecylamino)-5-oxo- may involve large-scale synthesis using similar steps as described above but optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 5-(dodecylamino)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dodecylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
Pentanoic acid, 5-(dodecylamino)-5-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pentanoic acid, 5-(dodecylamino)-5-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The dodecylamino group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt their integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic Acid: A simpler carboxylic acid without the dodecylamino and oxo groups.
Dodecylamine: An amine with a long alkyl chain but lacking the carboxylic acid and oxo groups.
5-Oxopentanoic Acid: A carboxylic acid with an oxo group but without the dodecylamino group.
Uniqueness
Pentanoic acid, 5-(dodecylamino)-5-oxo- is unique due to the presence of both the dodecylamino and oxo groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
41110-92-3 |
|---|---|
Formule moléculaire |
C17H33NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
5-(dodecylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-16(19)13-12-14-17(20)21/h2-15H2,1H3,(H,18,19)(H,20,21) |
Clé InChI |
NRCFGNYHNNLKPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
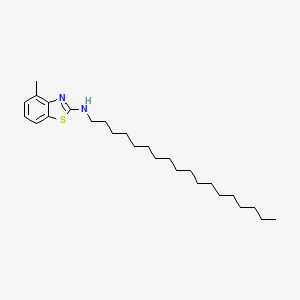

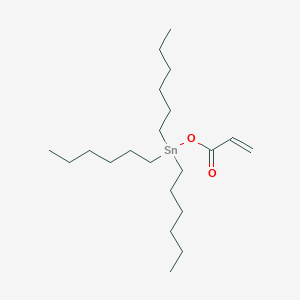
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
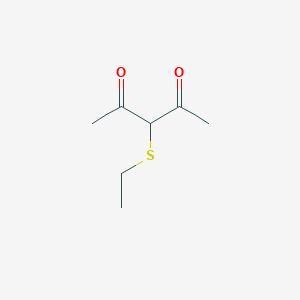
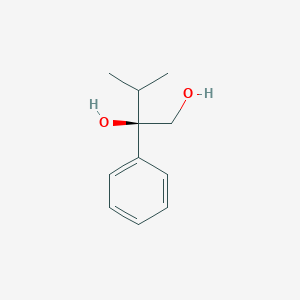
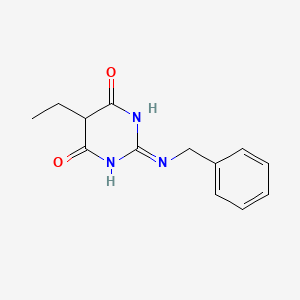

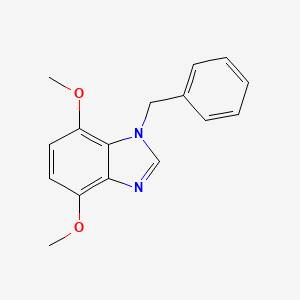
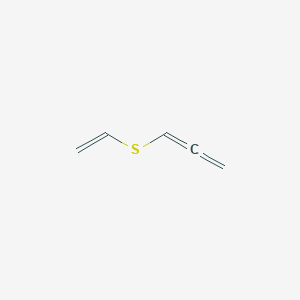
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
